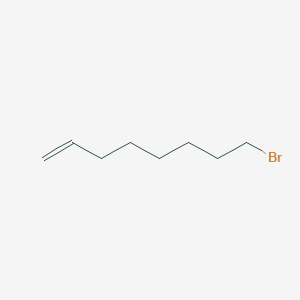

8-Bromo-1-octene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-bromooct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-2-3-4-5-6-7-8-9/h2H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMOMUYLFLGQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181437 | |

| Record name | 8-Bromooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2695-48-9 | |

| Record name | 8-Bromo-1-octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2695-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-1-octene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002695489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromooct-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Bromo-1-octene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E79E33RNF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-1-octene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-1-octene is a versatile bifunctional molecule that serves as a key intermediate in a variety of chemical syntheses. Its structure, possessing both a terminal alkene and a primary alkyl bromide, allows for orthogonal reactivity, making it a valuable building block in the construction of complex molecules, including pharmaceuticals and functional materials.[1] This guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on its applications in organic synthesis and drug development.

Chemical Structure and Identification

This compound consists of an eight-carbon chain with a double bond at the C1 position and a bromine atom at the C8 position.[1] This unique arrangement of functional groups dictates its chemical behavior and synthetic utility.

| Identifier | Value |

| IUPAC Name | 8-bromooct-1-ene[2] |

| CAS Number | 2695-48-9[2][3] |

| Molecular Formula | C₈H₁₅Br[2][3] |

| SMILES String | C=CCCCCCCBr |

| InChI Key | SNMOMUYLFLGQQS-UHFFFAOYSA-N[2][3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value |

| Molecular Weight | 191.11 g/mol [2] |

| Appearance | Colorless liquid[4] |

| Density | 1.139 g/mL at 25 °C[4] |

| Boiling Point | 198-199 °C[4] |

| Flash Point | 78 °C[5] |

| Refractive Index | 1.467 (at 20°C)[5] |

| Solubility | Soluble in organic solvents. |

Reactivity and Synthetic Applications

The reactivity of this compound is characterized by the distinct chemical behavior of its two functional groups. The terminal alkene can participate in a variety of addition reactions, such as hydrogenation, hydrohalogenation, and polymerization. The primary alkyl bromide is susceptible to nucleophilic substitution and is a precursor for the formation of Grignard reagents.[1]

This dual reactivity allows for a range of synthetic transformations, making this compound a valuable starting material in the synthesis of natural products and pharmaceutical agents.[4] For instance, the Grignard reagent derived from this compound has been utilized in the synthesis of (2S,3S,5R)-5-[(1R)-1-hydroxy-9-decenyl]-2-pentyltetrahydro-3-furanol.[4][6]

Experimental Protocols

Synthesis of 8-Chloro-1-octene from this compound

This protocol details a nucleophilic substitution reaction to replace the bromine atom with chlorine.

Materials:

-

This compound

-

Tetramethylammonium (B1211777) chloride

-

Deionized water

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound and a stoichiometric excess of tetramethylammonium chloride in a mixture of 95% ethanol and deionized water.

-

Heat the mixture to reflux with vigorous stirring for approximately 1.5-2 hours.[7]

-

Monitor the reaction progress using gas chromatography (GC) until the starting material is consumed.[7]

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel containing deionized water and extract with diethyl ether three times.[7]

-

Combine the organic layers and wash with brine.[7]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[7]

-

Purify the crude product by distillation under reduced pressure to yield pure 8-chloro-1-octene.[7]

Caption: Workflow for the synthesis of 8-Chloro-1-octene.

Formation of a Grignard Reagent from this compound

This protocol describes the preparation of the corresponding Grignard reagent, a powerful nucleophile in organic synthesis.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine (crystal)

Procedure:

-

Assemble a flame-dried three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add magnesium turnings (1.2 equivalents) to the flask.

-

Add a single crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion (~10%) of the this compound solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.

-

Once the reaction has initiated (indicated by the disappearance of the iodine color and gentle boiling), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture and reflux for an additional 30-60 minutes to ensure the complete reaction of the halide.

-

The resulting cloudy, grey-to-brown solution of the Grignard reagent is ready for use in subsequent reactions.

Caption: Logical flow for the synthesis of a Grignard reagent from this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its distinct functional groups allow for a wide range of chemical transformations, providing access to complex molecular architectures. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. A thorough understanding of its chemical properties and reactivity is paramount for its successful application in the development of novel therapeutics and functional materials.

References

- 1. This compound | 2695-48-9 | Benchchem [benchchem.com]

- 2. 8-Bromooct-1-ene | C8H15Br | CID 75907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound CAS 2695-48-9 for Organic Synthesis - this compound, Bromo-8 Octene-1 | Made-in-China.com [m.made-in-china.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 2695-48-9 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 8-Bromo-1-octene

This technical guide provides a detailed overview of the core physical properties of 8-Bromo-1-octene, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the experimentally determined values for these properties, the methodologies for their measurement, and a logical workflow for these experimental determinations.

Core Physical Properties

This compound is a halogenated alkene with applications in organic synthesis, including the preparation of polymerizable ligands and as a building block in the synthesis of natural products.[1][2] A precise understanding of its physical properties is essential for its application in various chemical processes.

Quantitative Data Summary

The boiling point and density of this compound have been determined and are summarized in the table below. These values are critical for predicting the behavior of the compound under various experimental conditions.

| Physical Property | Value | Conditions |

| Boiling Point | 198.7 °C | at 760 mmHg |

| 198-199 °C | Not specified[2][3] | |

| 92 °C | at 24 mmHg[4] | |

| Density | 1.139 g/mL | at 25 °C[1][2] |

| 1.1 ± 0.1 g/cm³ | Not specified[5] |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.[6]

Apparatus and Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Bunsen burner or heating mantle

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in a Thiele tube filled with mineral oil.

-

The Thiele tube is gently heated, causing the temperature of the oil bath to rise.

-

As the boiling point of the sample is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density: Pycnometer Method

The density of a liquid can be accurately determined using a pycnometer, a flask with a specific, known volume.

Apparatus and Materials:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath

-

Sample of this compound

-

Distilled water

-

Acetone (for cleaning and drying)

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance (m_empty).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C). The volume is adjusted precisely to the calibration mark.

-

The exterior of the pycnometer is carefully dried, and its mass is determined (m_water).

-

The pycnometer is emptied, cleaned, and thoroughly dried.

-

The pycnometer is then filled with this compound, and the same procedure of thermal equilibration and mass measurement is followed (m_sample).

-

The density of water at the experimental temperature (ρ_water) is obtained from standard tables.

-

The volume of the pycnometer (V) is calculated using the mass of the water and its density: V = (m_water - m_empty) / ρ_water

-

The density of the this compound sample (ρ_sample) is then calculated: ρ_sample = (m_sample - m_empty) / V

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid chemical sample.

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to 8-Bromo-1-octene (CAS: 2695-48-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-1-octene, with the CAS number 2695-48-9, is a versatile bifunctional organobromine compound. Its unique structure, featuring a terminal double bond and a primary alkyl bromide, makes it a valuable intermediate in a wide array of organic syntheses. This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, key synthetic applications, and biological significance. Detailed experimental protocols for its use in common reactions are provided, along with visual representations of experimental workflows and potential biological pathways to facilitate a deeper understanding for researchers and professionals in the field of drug development and materials science.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 2695-48-9 | [1] |

| Molecular Formula | C₈H₁₅Br | [1][2] |

| Molecular Weight | 191.11 g/mol | [1][2] |

| Boiling Point | 92 °C at 24 mmHg, 198-199 °C at 760 mmHg | [1][3] |

| Density | 1.139 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.467 | |

| Flash Point | 78 °C (172.4 °F) - closed cup | [5] |

| Solubility | Insoluble in water. Soluble in organic solvents. | |

| Appearance | Colorless to light yellow liquid | [6] |

| SMILES String | C=CCCCCCCBr | |

| InChI Key | SNMOMUYLFLGQQS-UHFFFAOYSA-N |

Safety and Handling

This compound is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn when handling this compound.[7] Work should be conducted in a well-ventilated fume hood.[8]

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis and Reactions

This compound is a key building block in organic synthesis due to the orthogonal reactivity of its alkene and alkyl bromide functionalities.[8][9] This allows for selective transformations at either end of the molecule.

Synthesis of 8-Chloro-1-octene from this compound

A common application of this compound is its conversion to other haloalkenes, such as 8-chloro-1-octene, via a nucleophilic substitution reaction.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in 95% aqueous ethanol.[4]

-

Addition of Reagents: Add a stoichiometric excess of a chloride source, such as lithium chloride or tetramethylammonium (B1211777) chloride, to the solution.[1][4]

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring for 2-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel, wash with water, and extract the organic layer with a suitable solvent like diethyl ether.[4]

-

Purification: Dry the combined organic phases over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation under reduced pressure to yield pure 8-chloro-1-octene.[1][4]

Experimental Workflow:

Caption: Workflow for the synthesis of 8-chloro-1-octene.

Grignard Reagent Formation and Subsequent Reactions

The alkyl bromide moiety of this compound readily forms a Grignard reagent, a potent nucleophile for carbon-carbon bond formation.[10][11]

Experimental Protocol for Grignard Reagent Formation:

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon). All glassware should be flame-dried.[12]

-

Reagent Preparation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask.[12]

-

Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) to the magnesium turnings. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.[12]

-

Addition of Substrate: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[12]

-

Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting cloudy, grey-to-brown solution is the Grignard reagent and is ready for immediate use.[12]

Experimental Workflow:

Caption: Workflow for the formation of the Grignard reagent from this compound.

Applications in Drug Development and Materials Science

This compound serves as a versatile starting material in the synthesis of a variety of complex molecules.

-

Pharmaceutical Synthesis: It is a building block for the synthesis of bioactive molecules and drug candidates.[9] For instance, the Grignard reagent derived from it has been used in the synthesis of natural products like (2S,3S,5R)-5-[(1R)-1-hydroxy-9-decenyl]-2-pentyltetrahydro-3-furanol.[13]

-

Agrochemicals: Its reactive nature allows for its incorporation into novel agrochemical compounds.[9]

-

Functional Materials: this compound has been utilized in the preparation of polymerizable ligands for the synthesis of quantum dot-labeled polymer beads, which have applications in areas like solid-phase organic chemistry.[13]

Biological Activity

Recent studies have highlighted the biological activities of this compound, suggesting its potential as a lead compound in drug discovery.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[9] The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to cell lysis and death.[9] The lipophilic nature of the octene chain facilitates its insertion into the lipid bilayer, while the bromine atom may contribute to its overall electronic properties and reactivity.

Proposed Mechanism of Antimicrobial Action:

Caption: Proposed mechanism of antimicrobial action of this compound.

Cytotoxicity and Anticancer Research

In vitro studies have revealed that this compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells.[9] Its cytotoxicity is attributed to the induction of apoptosis, a programmed cell death pathway, through the activation of caspases.[9]

Generalized Apoptosis Induction Pathway:

The precise signaling cascade initiated by this compound is a subject of ongoing research. However, a generalized pathway for apoptosis induction often involves either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases.

Caption: Generalized signaling pathways of apoptosis induction.

Conclusion

This compound is a chemical compound of significant interest to the scientific community, particularly in the fields of organic synthesis, drug development, and materials science. Its dual functionality provides a platform for the creation of complex molecular architectures. The emerging evidence of its biological activities, including antimicrobial and cytotoxic effects, opens new avenues for its investigation as a potential therapeutic agent. This guide has provided a comprehensive overview of its properties, synthetic utility, and biological relevance, complete with detailed protocols and visual aids to support further research and application.

References

- 1. benchchem.com [benchchem.com]

- 2. Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms | MDPI [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. dovepress.com [dovepress.com]

- 8. This compound | 2695-48-9 | Benchchem [benchchem.com]

- 9. 8-Bromo-1-octanol synthesis - chemicalbook [chemicalbook.com]

- 10. This compound CAS 2695-48-9 for Organic Synthesis - this compound and Bromo-8 Octene-1 [megawidechem.en.made-in-china.com]

- 11. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of 8-Bromo-1-octene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 8-Bromo-1-octene (CAS No. 2695-48-9), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

-

Chemical Name: this compound[1]

-

Appearance: Liquid

-

Density: 1.139 g/mL at 25 °C

-

Refractive Index: n20/D 1.467

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).[1][4][5]

¹H NMR Data

The ¹H NMR spectrum reveals the electronic environment of each hydrogen atom in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 | m | 1H | H-2 |

| ~5.0 | m | 2H | H-1 |

| 3.40 | t | 2H | H-8 (α to Br) |

| ~2.0 | m | 2H | H-3 |

| ~1.8 | m | 2H | H-7 |

| ~1.4 | m | 4H | H-4, H-5, H-6 |

Data sourced from publicly available spectra.[4][6]

¹³C NMR Data

The ¹³C NMR spectrum identifies the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 138.9 | C-2 |

| 114.2 | C-1 |

| 33.9 | C-8 (α to Br) |

| 33.7 | C-3 |

| 32.7 | C-7 |

| 28.6 | C-4, C-5, or C-6 |

| 28.1 | C-4, C-5, or C-6 |

| 27.8 | C-4, C-5, or C-6 |

Data sourced from publicly available spectra.[1][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is typically obtained from a neat (pure) liquid sample as a thin film.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3075 | Medium | =C-H stretch (alkene) |

| ~2930, ~2855 | Strong | C-H stretch (alkane) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~990, ~910 | Strong | =C-H bend (alkene out-of-plane) |

| ~640 | Medium | C-Br stretch |

Data interpretation based on characteristic IR absorption frequencies.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method used for this compound.

| m/z Ratio | Interpretation |

| 190/192 | Molecular ions [M]⁺ and [M+2]⁺, characteristic of a bromine-containing compound |

| 111 | Loss of Br radical |

| 41, 55 | Common alkyl fragments |

Data sourced from the NIST Mass Spectrometry Data Center and other databases.[2][3][7]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid sample like this compound.

NMR Data Acquisition

-

Sample Preparation: Weigh approximately 10-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean vial.[8][9]

-

Filtration and Transfer: To remove any particulate matter, filter the solution through a Pasteur pipette with a small glass wool or cotton plug directly into a 5 mm NMR tube.[8][10] The final liquid height in the tube should be approximately 4-5 cm.[9]

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine. The instrument then locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[9]

-

Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process to ensure high-resolution spectra.[9]

-

Acquisition: Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width) and initiate the experiment.[9][11] For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[8]

-

Processing: The acquired Free Induction Decay (FID) signal is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied as needed.

IR Data Acquisition (Neat Liquid Film)

-

Plate Preparation: Ensure two salt plates (e.g., NaCl or KBr) are clean and dry.[12] Handle them by the edges to avoid transferring moisture or oils.

-

Sample Application: Place 1-2 drops of neat this compound onto the center of one salt plate using a Pasteur pipette.[13][14]

-

Creating the Film: Place the second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.[12][15]

-

Spectrum Acquisition: Place the "sandwich" plate assembly into the sample holder of the FT-IR spectrometer.[13] First, run a background spectrum with no sample in the beam path. Then, run the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

Cleaning: After analysis, disassemble the plates, rinse them thoroughly with a dry solvent like acetone, and dry them with a soft tissue before returning them to a desiccator.[12]

Mass Spectrometry Data Acquisition (Electron Ionization)

-

Sample Introduction: For a volatile liquid like this compound, direct infusion or injection into a Gas Chromatography (GC-MS) system is common.[16][17] For direct infusion, a small amount of the sample is introduced into the instrument's vacuum system where it vaporizes.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[16] This causes an electron to be ejected from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The excess energy from ionization causes the molecular ion to break apart into smaller, charged fragments.[16]

-

Mass Analysis: The ions (molecular and fragment) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[18]

-

Detection: A detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.[18]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. 8-Bromooct-1-ene | C8H15Br | CID 75907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound(2695-48-9) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(2695-48-9) MS [m.chemicalbook.com]

- 8. research.reading.ac.uk [research.reading.ac.uk]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. books.rsc.org [books.rsc.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. webassign.net [webassign.net]

- 14. scribd.com [scribd.com]

- 15. homework.study.com [homework.study.com]

- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. organomation.com [organomation.com]

- 18. quora.com [quora.com]

An In-depth Technical Guide to the Solubility of 8-Bromo-1-octene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 8-Bromo-1-octene, a versatile bifunctional molecule used in a variety of synthetic applications. Due to the limited availability of precise quantitative solubility data in public literature, this document outlines the theoretical solubility profile of this compound based on fundamental principles of chemical interactions. A detailed, generalized experimental protocol for the quantitative determination of its solubility in organic solvents is provided to guide researchers in generating precise data. This guide is intended to be a valuable resource for scientists and professionals in organic synthesis, materials science, and drug development who utilize this compound in their work.

Introduction

This compound (CAS No. 2695-48-9) is a chemical intermediate featuring a terminal alkene and a primary alkyl bromide. This unique combination of functional groups allows for orthogonal chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals, polymers, and other complex organic molecules. The solubility of this compound in various organic solvents is a critical physical property that influences reaction kinetics, purification processes, and formulation development. A thorough understanding of its solubility behavior is therefore essential for optimizing its use in research and development.

Theoretical Solubility Profile

The solubility of a substance is primarily governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. This compound possesses a long, eight-carbon alkyl chain, which is nonpolar and hydrophobic. The presence of the bromine atom introduces a degree of polarity and polarizability, while the terminal double bond is also a site of potential interaction. However, the overall character of the molecule is dominated by its nonpolar alkyl chain.

Based on this structure, the expected solubility of this compound in various classes of organic solvents is as follows:

-

High Solubility/Miscibility: In nonpolar and weakly polar aprotic solvents, the van der Waals forces between the octene chain and the solvent molecules are the primary driving force for dissolution.

-

Moderate to Low Solubility: In polar aprotic solvents, while the bromine atom can participate in dipole-dipole interactions, the large nonpolar part of the molecule will limit its solubility.

-

Very Low to Insoluble: In polar protic solvents like water, the energy required to break the strong hydrogen bonds between solvent molecules to accommodate the nonpolar this compound is energetically unfavorable, leading to very low solubility.[1][2][3][4]

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely available in the literature, several sources qualitatively describe it as being miscible with or soluble in a range of common organic solvents.[5] The following table summarizes the available qualitative data and provides an expected solubility classification based on the theoretical principles discussed above.

| Solvent Name | Chemical Formula | Solvent Type | Reported/Expected Solubility |

| Dichloromethane | CH₂Cl₂ | Halogenated | Miscible[5] |

| Tetrahydrofuran (THF) | C₄H₈O | Ether (Polar Aprotic) | Miscible[5] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Miscible[5] |

| Chloroform | CHCl₃ | Halogenated | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Ester | Soluble |

| Hexane | C₆H₁₄ | Nonpolar Aprotic | Expected to be High/Miscible |

| Toluene | C₇H₈ | Aromatic | Expected to be High/Miscible |

| Acetone | C₃H₆O | Ketone (Polar Aprotic) | Expected to be Moderate |

| Methanol | CH₃OH | Polar Protic | Expected to be Low |

| Ethanol | C₂H₅OH | Polar Protic | Expected to be Low |

| Water | H₂O | Polar Protic | Very Low/Insoluble[1][2][3] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated positive displacement pipettes

-

Volumetric flasks

-

Gas chromatograph (GC) with a suitable detector (e.g., FID) or other suitable analytical instrument (e.g., HPLC, NMR)

-

Syringe filters (chemically compatible with the solvent)

-

Glass vials with screw caps

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a separate, undissolved phase of this compound should be visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 2 hours to allow for phase separation.

-

Carefully withdraw a known volume of the supernatant (the solvent layer saturated with this compound) using a calibrated pipette. To avoid drawing any undissolved solute, it is advisable to use a syringe fitted with a chemically resistant filter.

-

Transfer the collected aliquot to a pre-weighed volumetric flask and record the mass.

-

Dilute the sample with the same pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions using a suitable analytical method (e.g., GC) to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution under the same conditions.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or mg/mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, a strong theoretical understanding of its molecular structure allows for reliable qualitative predictions of its solubility in a range of organic solvents. It is expected to be highly soluble in nonpolar and weakly polar aprotic solvents and poorly soluble in polar protic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for obtaining this critical data. This information is vital for the effective application of this compound in synthetic chemistry and drug development.

References

An In-depth Technical Guide to the Reactivity of the Terminal Alkene in 8-Bromo-1-octene

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-1-octene is a bifunctional molecule featuring a terminal alkene and a primary alkyl bromide. This unique structure allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1][2] The reactivity of this compound can be selectively directed towards either the terminal double bond or the bromo group, offering significant synthetic flexibility. This guide provides an in-depth exploration of the reactivity of the terminal alkene moiety, presenting key reactions, experimental protocols, and mechanistic insights.

Electrophilic Additions to the Terminal Alkene

The electron-rich π-bond of the terminal alkene in this compound is susceptible to attack by electrophiles. These reactions proceed through the formation of a carbocation intermediate, with the regioselectivity typically following Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen atoms.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity. The reaction proceeds via a syn-addition of the borane (B79455) across the double bond.

Quantitative Data:

| Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Hydroboration-Oxidation of 1-octene (B94956) | 1. BH₃·THF 2. H₂O₂, NaOH | THF | 0 to RT, then reflux | 1 (hydroboration), 1 (oxidation) | 94 | Organic Syntheses, Coll. Vol. 6, p.857 (1988) |

Experimental Protocol: Hydroboration-Oxidation of 1-Octene (Representative for this compound)

A dry 500-mL flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is charged with 1-octene (0.1 mol, 11.2 g) in anhydrous tetrahydrofuran (B95107) (THF, 100 mL). The solution is cooled to 0°C in an ice bath. A 1.0 M solution of borane-THF complex (35 mL, 0.035 mol) is added dropwise over 30 minutes while maintaining the temperature at 0-5°C. The reaction mixture is then stirred at room temperature for 1 hour. The flask is cooled again in an ice bath, and water (5 mL) is added cautiously, followed by 3 M aqueous sodium hydroxide (B78521) (35 mL) and 30% hydrogen peroxide (35 mL), added dropwise while keeping the temperature below 30°C. The mixture is then heated to reflux for 1 hour. After cooling to room temperature, the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford 1-octanol. A similar procedure can be followed for this compound to yield 8-bromooctan-1-ol.

Caption: Epoxidation of this compound with m-CPBA.

Dihydroxylation

The terminal alkene can be converted to a vicinal diol through dihydroxylation. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄).

Quantitative Data:

| Reaction | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Syn-dihydroxylation of cyclohexene | OsO₄ (cat.), NMO | Acetone (B3395972)/Water | RT | 12 h | >95 | Not specified, general procedure |

Experimental Protocol: Syn-dihydroxylation using OsO₄/NMO (Representative for this compound)

To a solution of this compound (5 mmol) in a mixture of acetone (20 mL) and water (2 mL) is added N-methylmorpholine N-oxide (NMO, 6 mmol). A 2.5% solution of osmium tetroxide in t-butanol (0.1 mL, 0.02 mmol) is then added. The reaction mixture is stirred at room temperature for 12-24 hours, during which time the solution may turn dark. The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite (B76179) (10 mL) and stirred for 30 minutes. The mixture is then extracted with ethyl acetate (B1210297) (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford 8-bromooctane-1,2-diol.

Reaction Pathway:

References

An In-depth Technical Guide on the Commercial Availability and Purity of 8-Bromo-1-octene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Bromo-1-octene, a versatile bifunctional molecule utilized as a key intermediate in organic synthesis. Its unique structure, featuring a terminal double bond and a primary alkyl bromide, allows for orthogonal reactivity, making it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and natural products.[1] This document details its commercial availability, typical purity levels, synthesis protocols, and methods for purity determination.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The typical purity levels offered are suitable for most research and development applications, with higher purity grades available upon request. Gas chromatography (GC) is the most common analytical technique used by suppliers to assess purity.

Table 1: Commercial Availability and Purity of this compound

| Supplier | Catalog Number | Purity | Analytical Method |

| Sigma-Aldrich | 252301 | 97% | GC |

| TCI America | B3257 | >98.0% | GC |

| Thermo Scientific Chemicals | H64830 | 97% | GC[2] |

| Santa Cruz Biotechnology | sc-239130 | ≥97% | Not specified |

| Oakwood Chemical | 043893 | 97% | Not specified[3] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the anti-Markovnikov hydrobromination of 1-octene (B94956). This reaction proceeds via a free-radical mechanism, typically initiated by peroxides or UV light, to yield the terminal bromide.[4][5][6]

2.1. Experimental Protocol: Anti-Markovnikov Hydrobromination of 1-Octene

This protocol describes the synthesis of this compound from 1-octene using hydrobromic acid and a radical initiator.

Materials:

-

1-octene

-

Hydrobromic acid (48% aqueous solution)

-

Benzoyl peroxide (or other suitable radical initiator)

-

Anhydrous solvent (e.g., hexane)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-octene in a suitable anhydrous solvent such as hexane.

-

Add a catalytic amount of a radical initiator, for example, benzoyl peroxide.

-

Slowly add hydrobromic acid to the reaction mixture.

-

The reaction is typically carried out at reflux or initiated with UV light to facilitate the formation of bromine radicals.[4][5]

-

Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Purity Determination

The purity of this compound is crucial for its successful application in subsequent synthetic steps. A variety of analytical techniques can be employed for its quantitative analysis.

Table 2: Analytical Methods for Purity Determination of this compound

| Technique | Abbreviation | Principle | Key Parameters |

| Gas Chromatography | GC | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Column: Non-polar (e.g., HP-5ms). Injector Temp: 250°C. Oven Program: 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min. Detector: Flame Ionization Detector (FID) at 300°C.[7] |

| Gas Chromatography-Mass Spectrometry | GC-MS | Couples the separation power of GC with the detection capabilities of mass spectrometry for identification and quantification. | Kovats Retention Index: Standard non-polar: 1121.[8] |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR). | ¹H NMR (CDCl₃): Provides characteristic signals for the vinyl and alkyl protons. ¹³C NMR (CDCl₃): Shows distinct peaks for each carbon atom in the molecule.[8][9][10] |

| High-Performance Liquid Chromatography | HPLC | Separation based on the partitioning of the analyte between a stationary phase and a liquid mobile phase. | Column: C18 reverse-phase. Mobile Phase: Isocratic elution with Acetonitrile:Water. Detector: Charged Aerosol Detector (CAD) for compounds lacking a strong UV chromophore.[7] |

Logical Workflow for Purity Analysis:

References

- 1. This compound 97 2695-48-9 [sigmaaldrich.com]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound [oakwoodchemical.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 7. benchchem.com [benchchem.com]

- 8. 8-Bromooct-1-ene | C8H15Br | CID 75907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(2695-48-9) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Safe Handling of 8-Bromo-1-octene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential hazards and essential safety precautions for the handling and use of 8-Bromo-1-octene (CAS No. 2695-48-9). The information is intended to support laboratory safety protocols and to ensure the well-being of personnel working with this compound.

Understanding the Hazard Profile

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3][4][5][6] While comprehensive toxicological data is not available, the chemical, physical, and toxicological properties have not been thoroughly investigated, warranting a cautious approach to its handling.[1][7]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

| Target Organs | Respiratory system |

Source: PubChem, Fisher Scientific[1][2]

Hazard and Precautionary Statements

The following H- and P-statements are associated with this compound:

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation.[2][3][5] |

| H319 | Causes serious eye irritation.[2][3][5] | |

| H335 | May cause respiratory irritation.[2][5] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2][3] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[3] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[3] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[2] | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] | |

| P405 | Store locked up.[2] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1][2] |

Source: PubChem, Fisher Scientific, Tokyo Chemical Industry Co., Ltd.[1][2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₈H₁₅Br |

| Molecular Weight | 191.11 g/mol [2] |

| Appearance | Colorless to light yellow liquid[3] |

| Boiling Point | 92 °C @ 24 mmHg[1] |

| Flash Point | 78 °C (172.4 °F) - closed cup[1][4] |

| Density | 1.139 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.467[4] |

| Solubility | Miscible with organic solvents like dichloromethane, THF, and DMF. |

Source: Sigma-Aldrich, Fisher Scientific, PubChem, Tokyo Chemical Industry Co., Ltd.[1][2][3][4]

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is mandatory when working with this compound. The following are general guidelines for common laboratory procedures.

Personal Protective Equipment (PPE)

A diagram illustrating the necessary PPE is provided below.

Caption: Required Personal Protective Equipment for handling this compound.

Engineering Controls

-

Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood.[8]

-

Eye Wash and Safety Shower: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Dispensing and Transfer

-

Preparation: Before dispensing, ensure all necessary PPE is worn and the work area is clean and uncluttered.

-

Secondary Containment: When transporting the chemical, always use a secondary container to mitigate the risk of spills.[8]

-

Dispensing: Use appropriate tools such as a pipette or a graduated cylinder for accurate and safe dispensing. Avoid splashing.[8]

-

Container Sealing: After dispensing, securely seal the primary container.

Use in a Reaction

-

Apparatus Setup: Ensure all glassware and equipment are securely clamped and in good condition.

-

Inert Atmosphere: For reactions sensitive to air or moisture, use standard techniques to maintain an inert atmosphere (e.g., nitrogen or argon).

-

Temperature Control: If the reaction is exothermic, have a cooling bath readily available to control the temperature.

-

Monitoring: Continuously monitor the reaction for any unexpected changes.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.[8]

-

Segregation: Collect all liquid waste containing this compound in a designated, labeled, and sealed container. Do not mix with incompatible waste streams.[8]

-

Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.

-

Storage: Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated.

-

Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.[8] Do not pour down the drain.[8]

Caption: Workflow for the proper disposal of this compound waste.

Emergency Procedures

In the event of an exposure or spill, follow these procedures.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |

Source: Fisher Scientific[1]

Spill Response

-

Evacuate: In the case of a large spill, evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Clean-up: Wearing appropriate PPE, carefully clean up the spill. Place all contaminated materials in a sealed hazardous waste container.

-

Decontaminate: Decontaminate the spill area.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1][7] No quantitative data such as LD50 or LC50 values are readily available. It is known to cause skin, eye, and respiratory irritation.[1][2][3][4][5][6] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[1] There is no information available on its mutagenic, reproductive, or developmental effects.[1] It is not classified as a carcinogen by IARC.[7]

This technical guide is intended to provide essential safety information for handling this compound. It is not a substitute for a thorough understanding of the material's properties and the implementation of robust safety protocols within your institution. Always consult the most recent Safety Data Sheet (SDS) before working with any chemical.

References

- 1. fishersci.com [fishersci.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. 8-Bromooct-1-ene | C8H15Br | CID 75907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. capotchem.cn [capotchem.cn]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the 8-Bromo-1-octene Grignard Reagent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formation and utilization of the Grignard reagent derived from 8-bromo-1-octene, known as (oct-7-en-1-yl)magnesium bromide. This versatile reagent is a valuable tool in organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures found in natural products and pharmaceutically active compounds.

Introduction

Grignard reagents, organomagnesium halides, are powerful nucleophiles and strong bases widely employed in organic synthesis. The Grignard reagent of this compound is particularly useful as it introduces an eight-carbon chain with a terminal double bond. This functionality allows for further chemical transformations, making it a key building block in the synthesis of long-chain alcohols, insect pheromones, and other complex organic molecules. The formation of (oct-7-en-1-yl)magnesium bromide proceeds by the insertion of magnesium metal into the carbon-bromine bond of this compound. Successful synthesis is highly dependent on anhydrous conditions to prevent the reagent from being quenched by protic solvents.

Data Presentation

The following table summarizes the quantitative data for the formation of the Grignard reagent and its subsequent reaction with various electrophiles.

| Entry | Electrophile | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | N/A (Reagent Formation) | (oct-7-en-1-yl)magnesium bromide | 2-3 | Reflux (THF) | Typically high (used in situ) |

| 2 | Benzaldehyde (B42025) | 1-phenyloct-7-en-1-ol | 12 | 0 to RT | 85 |

| 3 | Acetone | 2-methyloct-7-en-2-ol | 12 | 0 to RT | 82 |

| 4 | Cyclohexanone | 1-(oct-7-en-1-yl)cyclohexan-1-ol | 12 | 0 to RT | 88 |

| 5 | Ethyl acetate | 2-methylnon-8-en-2-ol | 12 | 0 to RT | 75 (after second addition) |

| 6 | Carbon dioxide (Dry Ice) | Oct-8-enoic acid | 2 | -78 to RT | 78 |

Experimental Protocols

Protocol 1: Formation of (oct-7-en-1-yl)magnesium bromide

This protocol describes the preparation of the Grignard reagent from this compound. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Magnesium turnings (1.2 eq)

-

This compound (1.0 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine crystal (catalytic amount)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

Assemble the flame-dried glassware. Add magnesium turnings and a small crystal of iodine to the flask.

-

Establish an inert atmosphere.

-

In the dropping funnel, prepare a solution of this compound in anhydrous THF.

-

Add a small portion (~10%) of the this compound solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.

-

Once the reaction starts (disappearance of iodine color and gentle reflux), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture under reflux for an additional 1-2 hours to ensure complete reaction.

-

The resulting grey, cloudy solution is the Grignard reagent and is ready for use in subsequent reactions.

Protocol 2: Reaction of (oct-7-en-1-yl)magnesium bromide with an Aldehyde (e.g., Benzaldehyde)

This protocol details the reaction of the prepared Grignard reagent with an aldehyde to form a secondary alcohol.

Materials:

-

(oct-7-en-1-yl)magnesium bromide solution in THF (from Protocol 1)

-

Benzaldehyde (1.0 eq)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Standard workup and purification reagents

Procedure:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of benzaldehyde in anhydrous THF to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-phenyloct-7-en-1-ol.

Mandatory Visualization

The following diagrams illustrate the formation of the Grignard reagent and its application in a multi-step synthesis.

Caption: Formation of (oct-7-en-1-yl)magnesium bromide.

Caption: General workflow for the synthesis of alcohols.

Applications in Synthesis

The (oct-7-en-1-yl)magnesium bromide reagent is a key intermediate in the synthesis of various natural products, particularly insect pheromones. The terminal double bond can be further functionalized, for example, through ozonolysis or epoxidation, to introduce other functional groups.

One notable application is in the synthesis of the codling moth sex pheromone, (8E,10E)-dodecadien-1-ol.[1] In a similar vein, the Grignard reagent derived from the protected 8-bromooctan-1-ol is utilized in the synthesis of the red bollworm moth sex pheromone. The long carbon chain provided by the Grignard reagent is crucial for the biological activity of these pheromones.

The general reactivity of Grignard reagents allows for their addition to a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to produce secondary alcohols, tertiary alcohols, and carboxylic acids, respectively.[2] This versatility makes the this compound Grignard reagent a valuable tool for the construction of complex organic molecules.

References

Application Notes and Protocols: Suzuki Coupling Reaction of 8-Bromo-1-octene with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the Suzuki coupling reaction of 8-bromo-1-octene, an unactivated alkyl bromide, with various arylboronic acids. The resulting 8-aryl-1-octene products are valuable intermediates in the synthesis of biologically active molecules and functional materials. While the Suzuki coupling of aryl and vinyl halides is well-established, the coupling of unactivated alkyl halides presents unique challenges, primarily due to the slower rate of oxidative addition and the potential for competing β-hydride elimination. This protocol outlines optimized conditions to facilitate this transformation effectively.

Reaction Mechanism

The catalytic cycle of the Suzuki coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the alkyl halide, this compound, to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a palladium(II) intermediate. This is often the rate-determining step for unactivated alkyl halides.[1]

-

Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium(II) complex. The base activates the organoboron compound, facilitating the exchange of the organic moiety from boron to palladium.[4][5]

-

Reductive Elimination: The final step is the reductive elimination of the two organic groups (the octenyl chain and the aryl group) from the palladium(II) complex. This forms the desired carbon-carbon bond in the product, 8-aryl-1-octene, and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

References

- 1. EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound - Google Patents [patents.google.com]

- 4. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Heck Coupling of 8-Bromo-1-octene with Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has found extensive application in the synthesis of complex organic molecules, including pharmaceuticals and natural products. This document provides detailed application notes and protocols for the Heck coupling of 8-bromo-1-octene with various alkenes. This compound serves as a valuable bifunctional building block, possessing both a terminal alkene and a primary alkyl bromide, allowing for selective functionalization. The Heck reaction targeting the alkyl bromide enables the introduction of diverse functionalities, leading to the synthesis of novel long-chain unsaturated compounds.

Reaction Mechanism and Key Considerations

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the alkyl halide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. Subsequent β-hydride elimination yields the coupled product and regenerates the palladium(0) catalyst.

Several factors are critical for achieving high yields and selectivity in the Heck coupling of this compound:

-

Catalyst: Palladium complexes are the catalysts of choice. Common precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂).[1]

-

Ligand: The choice of phosphine (B1218219) ligand is crucial for stabilizing the palladium catalyst and influencing the reaction's efficiency. Triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃) are frequently used.

-

Base: A base is required to neutralize the hydrogen bromide generated during the reaction. Common bases include triethylamine (B128534) (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[1]

-

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and N-methyl-2-pyrrolidone (NMP) are typically employed.

-

Temperature: The reaction temperature significantly impacts the reaction rate and is generally in the range of 80-140 °C.

Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Heck coupling of this compound with various alkenes. While specific data for this compound is limited in the literature, the conditions provided are based on analogous reactions with similar long-chain alkyl bromides and provide a strong starting point for optimization.

| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Styrene (B11656) | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2.0) | DMF | 110 | 16-24 | 75-85 |

| Methyl Acrylate | Pd(OAc)₂ (1-2) | PPh₃ (2-4) | Et₃N (1.5) | DMF/MeCN | 100-120 | 12-24 | 70-80 |

| Ethyl Acrylate | Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2.0) | DMF | 100-120 | 12-24 | 70-85 |

| n-Butyl Acrylate | Pd(OAc)₂ (1-2) | PPh₃ (2-4) | Et₃N (2.0) | DMF | 100-120 | 12-24 | 70-85 |

Experimental Protocols

General Protocol for the Heck Coupling of this compound with an Alkene

This protocol is a general guideline and may require optimization for specific alkene substrates.

Materials:

-

This compound

-

Alkene (e.g., Styrene, Methyl Acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Phosphine ligand (e.g., Tri(o-tolyl)phosphine, Triphenylphosphine)

-

Base (e.g., Triethylamine, Potassium Carbonate)

-

Anhydrous solvent (e.g., DMF, MeCN)

-

Schlenk tube or sealed reaction vessel

-

Standard laboratory glassware

-

Inert gas (Argon or Nitrogen)

-

Magnetic stirrer and heating plate

Procedure:

-

To a flame-dried Schlenk tube or sealed reaction vessel under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate and the phosphine ligand.

-

Add the anhydrous solvent, followed by the base.

-

Stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation.

-

Add this compound and the alkene to the reaction mixture via syringe.

-

Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Example Protocol: Heck Coupling of this compound with Styrene

This protocol is adapted from a similar reaction with a close structural analog.[2]

-

In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

-

Add triethylamine (2.0 mmol, 2.0 equiv.) and N,N-dimethylformamide (DMF, 5 mL).

-

Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.

-

Monitor the reaction by GC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

The following diagrams illustrate the general logic of the Heck coupling reaction and a typical experimental workflow.

References

Application of 8-Bromo-1-octene in the Synthesis of Bioactive Natural Products

Abstract

8-Bromo-1-octene is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of complex natural products. Its structure, featuring a terminal double bond and a primary alkyl bromide, allows for orthogonal chemical modifications. The alkene moiety can participate in reactions such as hydroboration-oxidation, epoxidation, and ozonolysis, while the alkyl bromide is amenable to nucleophilic substitution and the formation of organometallic reagents. This application note will detail the use of this compound in the synthesis of several natural products, providing experimental protocols and quantitative data for key transformations.

Introduction

The unique chemical reactivity of this compound makes it an important precursor in the construction of various natural product scaffolds.[1] It is particularly useful for introducing an eight-carbon chain with functionalities at both ends. This document will explore its application in the synthesis of a complex tetrahydrofuran (B95107) derivative, the lichen macrolide (+)-aspicilin, and insect pheromones. Detailed experimental procedures for key steps, such as Grignard reagent formation and Wittig reactions, will be provided to guide researchers in utilizing this versatile reagent.

Data Presentation

The following table summarizes quantitative data for key reactions involving this compound and its derivatives in the synthesis of natural products.